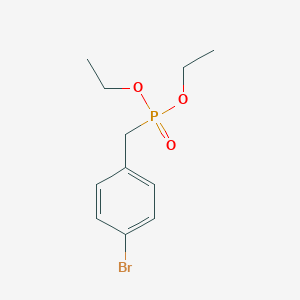

Diethyl (4-Bromobenzyl)phosphonate

Descripción general

Descripción

Diethyl (4-Bromobenzyl)phosphonate, also known as this compound, is a useful research compound. Its molecular formula is C11H16BrO3P and its molecular weight is 307.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Diethyl (4-Bromobenzyl)phosphonate, with the chemical formula CHBrOP and CAS number 38186-51-5, is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Weight : 307.12 g/mol

- Structure : this compound consists of a phosphonate group attached to a 4-bromobenzyl moiety, which influences its biological activity.

- Synthesis : Typically synthesized from 4-bromobenzyl alcohol and triethyl phosphite through a reaction that forms the phosphonate ester .

Biological Activity Overview

This compound exhibits various biological activities, particularly in antimicrobial applications. Its structure allows it to interact with biological systems effectively, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of phosphonate derivatives, including this compound. Research indicates that modifications to the phenyl ring can significantly affect cytotoxicity against bacterial strains such as Escherichia coli.

- Selectivity : Compounds derived from diethyl benzylphosphonates show high selectivity against pathogenic E. coli strains. This selectivity is crucial in addressing antibiotic resistance issues .

- Mechanism of Action : The antibacterial activity is believed to stem from the compound's ability to induce oxidative stress in bacterial cells, leading to DNA damage. Studies using minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) tests have demonstrated that these compounds can disrupt bacterial DNA topology .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study evaluated various diethyl benzylphosphonate derivatives against E. coli strains K12 and R2-R4. The results indicated that these compounds possess significant antimicrobial activity, with varying degrees of effectiveness based on structural modifications .

- The introduction of substituents on the phenyl ring was found to influence the MIC values, suggesting that strategic modifications could enhance antibacterial properties.

- DNA Interaction Studies :

Data Tables

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 38186-51-5 |

| Molecular Formula | CHBrOP |

| Molecular Weight | 307.12 g/mol |

| Antimicrobial Activity | Effective against E. coli |

| Mechanism of Action | Induces oxidative stress |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the potential of diethyl (4-bromobenzyl)phosphonate derivatives as antimicrobial agents. For instance, a study demonstrated that various diethyl benzylphosphonate derivatives exhibited cytotoxic effects against Escherichia coli strains, suggesting their utility as alternatives to traditional antibiotics . The introduction of different substituents on the phenyl ring influenced the minimal inhibitory concentration (MIC), indicating that structural modifications can enhance antibacterial properties .

Calcium Channel Antagonists

This compound has been investigated for its role as a nucleophile in the synthesis of calcium channel antagonists. Its reactivity in nucleophilic substitution reactions has been utilized to create compounds with potential therapeutic effects in cardiovascular diseases .

Modular Synthesis

The compound serves as a key intermediate in various modular syntheses involving heterocycles. It has been employed in nucleophilic aromatic substitution reactions to functionalize pyrimidines and triazines, which are prevalent scaffolds in drug discovery .

Cross-Coupling Reactions

This compound has been used in cross-coupling reactions, such as the Heck reaction, to produce bipyridyl functionalized oligovinylene-phenylenes. These compounds are significant in organic electronics and photonics due to their unique electronic properties .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 50 | E. coli K12 |

| 4-Fluorobenzyldiphosphonate | 25 | E. coli R2-R4 |

| 1,2-bis(4-(chloromethyl)phenyl)ethyl acetate | 10 | E. coli K12 |

This table summarizes the antimicrobial efficacy of various derivatives, indicating that structural modifications can lead to enhanced activity against specific bacterial strains.

Table 2: Synthetic Pathways Utilizing this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Aromatic Substitution | t-BuOK in t-BuOH at room temperature | 71 |

| Heck Reaction | Pd catalyst under inert atmosphere | 85 |

These synthetic pathways illustrate the compound's versatility in producing a variety of useful chemical entities.

Propiedades

IUPAC Name |

1-bromo-4-(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTXXSZUISGKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454436 | |

| Record name | Diethyl (4-Bromobenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38186-51-5 | |

| Record name | Diethyl P-[(4-bromophenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38186-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (4-Bromobenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-[(4-bromophenyl)methyl]-, diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is diethyl 4-bromobenzylphosphonate utilized in synthesizing aggregation-induced emission (AIE) materials?

A1: Diethyl 4-bromobenzylphosphonate plays a crucial role in a multi-step synthesis of AIE materials derived from triphenylethylene []. The process involves a Wittig-Horner reaction where diethyl 4-bromobenzylphosphonate reacts with bis(4-bromophenyl)methanone. This reaction forms a substituted stilbene derivative, which is then further modified via Suzuki coupling with various arylboronic acids to yield the final AIE compounds [].

Q2: Can you explain the role of diethyl 4-bromobenzylphosphonate in synthesizing precursors for carbon nanohoops?

A2: Diethyl 4-bromobenzylphosphonate serves as a reagent in the synthesis of trans,trans-1,4-di(4-bromophenyl)-1,3-butadiene, a key intermediate in the production of carbon nanohoop precursors []. This is achieved through a Homer-Wadsworth-Emmons reaction with 4-bromocinnamaldehyde. The diene then undergoes a Diels-Alder reaction with 1,4-benzoquinone to form a substituted dihydronaphthalene, which is further elaborated to construct the carbon nanohoop framework [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.